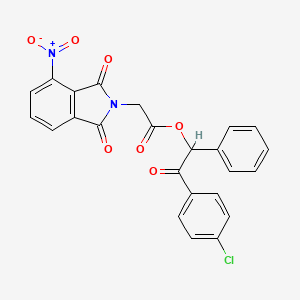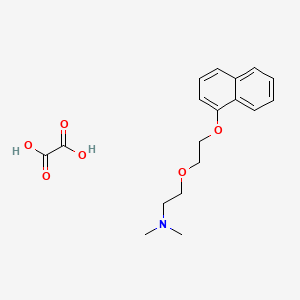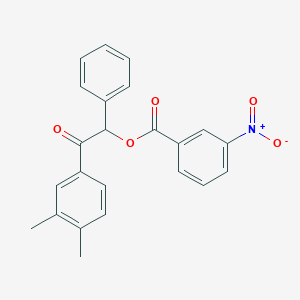![molecular formula C19H27BrClNO5 B4043690 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043690.png)
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Übersicht
Beschreibung
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxypropyl group
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug candidates targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the halogenation of a suitable aromatic precursor.
Next, the phenoxypropyl group is introduced via a nucleophilic substitution reaction, where the halogenated aromatic compound reacts with a propylating agent, such as 3-chloropropyl phenyl ether, under basic conditions. The final step involves the formation of the piperidine ring through a cyclization reaction, often facilitated by a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale production often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions and efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOCH3, KSCN, DMF
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Methoxy derivatives, thiolates
Wirkmechanismus
The mechanism of action of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with hydrophobic pockets in proteins, potentially inhibiting their activity or modulating their function. The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(2-Bromo-4-chlorophenoxy)propyl]-3,5-dimethylpiperidine
- 1-[3-(2-Chloro-6-methylphenoxy)propyl]-3,5-dimethylpiperidine
- 1-[3-(2-Bromo-6-chlorophenoxy)propyl]-3,5-dimethylpiperidine
Uniqueness
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine is unique due to its specific combination of bromine, chlorine, and methyl substituents on the aromatic ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrClNO.C2H2O4/c1-12-8-15(18)17(16(19)9-12)21-6-4-5-20-10-13(2)7-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWEYZSVSXKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCOC2=C(C=C(C=C2Br)C)Cl)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-phenoxyethoxy)ethyl]azepane](/img/structure/B4043611.png)

![allyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4043616.png)
![4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043626.png)
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4043629.png)

![2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine](/img/structure/B4043645.png)
![(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4043661.png)

![N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4043686.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine](/img/structure/B4043700.png)
![2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043707.png)

![3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B4043714.png)
